

Spectroscopic data of furfuryl methacrylate (NMR, FTIR, Raman)

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Compound of Interest

Compound Name: Furfuryl methacrylate

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An In-depth Technical Guide to the Spectroscopic Characterization of **Furfuryl Methacrylate**

Introduction

Furfuryl methacrylate (FMA) is a versatile monomer notable for its dual reactivity, featuring both a methacrylate group and a furan moiety.^[1] This structure allows it to participate in various polymerization reactions, making it a valuable component in the synthesis of novel polymers for biomedical applications, coatings, and thermosets.^{[1][2][3]} A thorough understanding of its molecular structure and the ability to monitor its transformations during chemical processes are critical for researchers and professionals in materials science and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are indispensable tools for the detailed characterization of FMA.^[1] This guide provides a comprehensive overview of the spectroscopic data of **furfuryl methacrylate**, detailed experimental protocols for its analysis, and logical diagrams to illustrate the characterization workflow.

Spectroscopic Data of Furfuryl Methacrylate

The unique chemical structure of **furfuryl methacrylate** gives rise to characteristic signals in various spectroscopic analyses. These signals are fingerprints that allow for the identification and quantification of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of FMA by analyzing the chemical shifts of protons (^1H NMR) and carbon atoms (^{13}C NMR) in different chemical environments.^[1]

^1H NMR Data

The ^1H NMR spectrum of **furfuryl methacrylate** provides distinct signals for the protons of the furan ring, the methylene group, and the methacrylate group.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity
Furan Ring Proton	7.41	Multiplet
Furan Ring Proton	6.39	Multiplet
Furan Ring Proton	6.35	Multiplet
Methacrylate Vinyl Protons	6.07-6.05	Multiplet
Methacrylate Vinyl Protons	5.69-5.67	Multiplet
Methylene Protons ($-\text{CH}_2\text{O}-$)	5.06	Singlet
Methacrylate Methyl Protons ($-\text{CH}_3$)	1.89-1.87	Singlet

Data sourced from studies on FMA and related furan-based methacrylate oligomers, typically using CDCl_3 or $\text{DMSO}-d_6$ as the solvent.^{[1][4]}

^{13}C NMR Data

The ^{13}C NMR spectrum complements the ^1H NMR data by providing information about the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
Carbonyl Carbon (C=O)	166.8
Furan Ring Carbon	148.6
Furan Ring Carbon	143.5
Quaternary Carbon (Methacrylate)	135.9
Methylene Carbon (Vinyl)	126.2
Furan Ring Carbon	110.8
Furan Ring Carbon	110.6
Methylene Carbon ($-\text{CH}_2\text{O}-$)	58.7
Methyl Carbon ($-\text{CH}_3$)	18.2

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. Data is compiled from spectral databases.[5]

Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying functional groups.

FTIR Spectroscopy Data

The FTIR spectrum of FMA is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bonds of the methacrylate group, as well as vibrations from the furan ring.

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
1716 - 1730	C=O Stretch (Ester)
1636 - 1639	C=C Stretch (Methacrylate)
1503	C=C Stretch (Furan Ring)
1191	C-C-O Stretch
1149	O-C-C Stretch
815	C=C Bend (Methacrylate)

Data compiled from various sources analyzing methacrylate compounds.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Raman Spectroscopy Data

Raman spectroscopy provides valuable information on the non-polar bonds and symmetric vibrations within the FMA molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
1718	$\nu(\text{C=O})$ Methacrylate
1639	$\nu(\text{C=C})$ Methacrylate
1602	$\nu(\text{C=C})$ Furan
1503	$\nu(\text{C=C})$ Furan
1081	$\nu(\text{ring})$ Furan
812	$\nu(\text{C-O-C})$

Band assignments are based on experimental FT-Raman spectra of **furfuryl methacrylate**.[\[8\]](#)
[\[9\]](#)

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 10-20 mg of **furfuryl methacrylate**. Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), in an NMR tube.^[10] Ensure the sample is fully dissolved; gentle vortexing can be applied.^[10]
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.^[4]
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra. For ^1H NMR, the number of scans is typically set between 16 and 64 to achieve an adequate signal-to-noise ratio.^[4]^[10]
- **Data Processing:** Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.^[10] Calibrate the chemical shifts using the residual solvent peak as a reference.

FTIR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR as it requires minimal sample preparation.^[11]

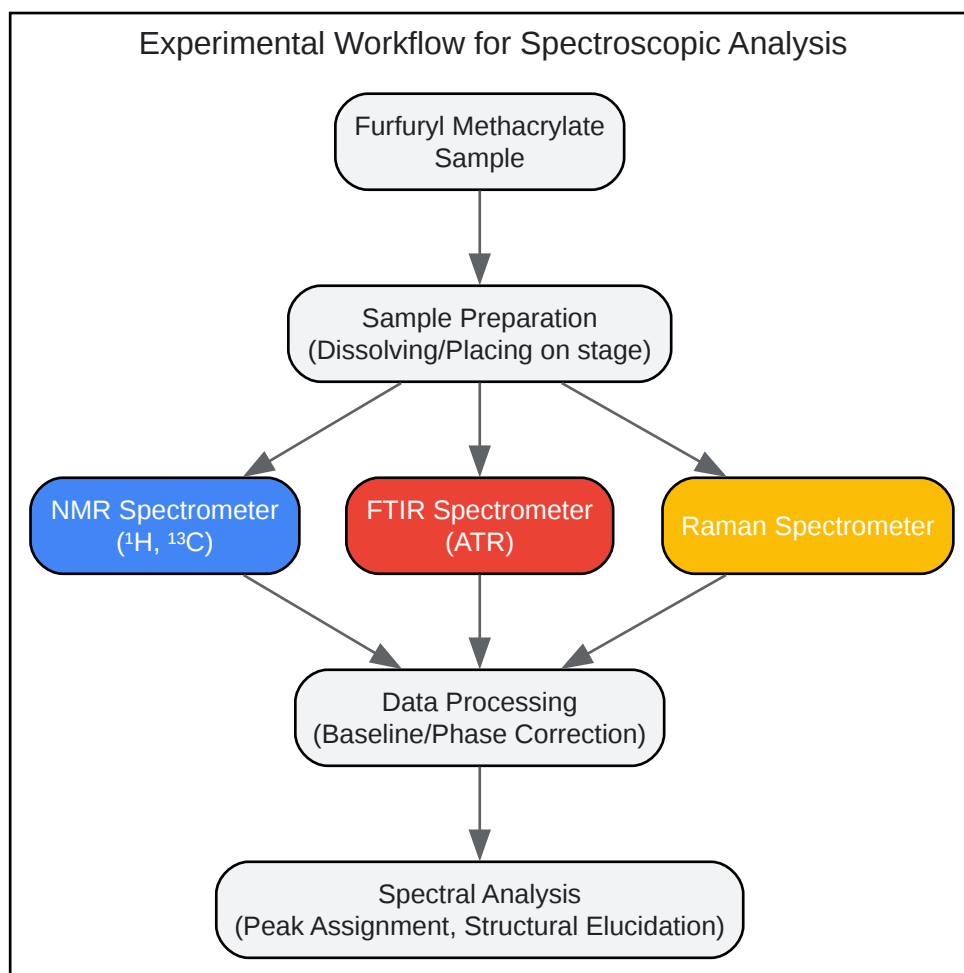
- **Background Measurement:** Before analyzing the sample, take a background spectrum to eliminate interference from atmospheric water vapor and carbon dioxide.^[11]
- **Sample Application:** Place a small drop of liquid **furfuryl methacrylate** directly onto the ATR crystal.
- **Data Acquisition:** Acquire the spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm^{-1} .^[12] The spectral range is generally from $4000\text{ to }700\text{ cm}^{-1}$.^[12]
- **Data Processing:** The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber. Baseline correction may be applied if necessary.

Raman Spectroscopy Protocol

- Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material, such as a crystalline silicon wafer (peak at 520.7 cm^{-1}), to ensure wavenumber accuracy.[\[13\]](#)
- Sample Preparation: Place a small amount of liquid FMA in a suitable container, such as a quartz cuvette or glass vial. For solid samples, they can be pressed into a sample cup.[\[14\]](#)
- Data Acquisition: Use a laser excitation source (e.g., 532 nm or 785 nm) to illuminate the sample.[\[13\]](#) The scattered light is collected at a 90° angle.[\[15\]](#) Set the integration time and number of accumulations to achieve a good signal-to-noise ratio.[\[13\]](#)
- Data Processing: The acquired spectrum should be baseline corrected to remove fluorescence background, which can be done using polynomial fitting or other algorithms.[\[8\]](#)
[\[13\]](#)

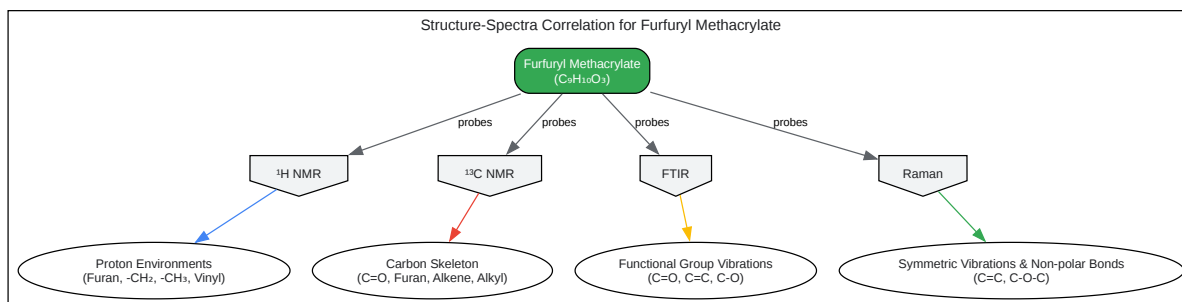
Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow and logical relationships in the spectroscopic characterization of **furfuryl methacrylate**.



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Workflow for Spectroscopic Characterization.



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Mapping of Spectroscopic Techniques to Molecular Features.

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